2,2-Dichloro-1-mesitylethanol
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Overview
Description
2,2-Dichloro-1-mesitylethanol is an organic compound with the molecular formula C11H14Cl2O. It is characterized by the presence of two chlorine atoms and a mesityl group attached to an ethanol backbone. This compound is often used as a building block in organic synthesis due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-mesitylethanol typically involves the chlorination of mesityl alcohol. One common method includes the reaction of mesityl alcohol with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atoms. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where mesityl alcohol is reacted with chlorine gas in the presence of a catalyst. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-mesitylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Mesityl ketone or mesityl carboxylic acid.
Reduction: 2-Chloro-1-mesitylethanol or mesityl alcohol.
Substitution: Various substituted mesityl ethanols depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-mesitylethanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a reagent in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Research into its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-mesitylethanol involves its interaction with various molecular targets. The presence of chlorine atoms makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. The mesityl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-phenylethanol: Similar structure but with a phenyl group instead of a mesityl group.
2,2-Dichloro-1-propanol: Lacks the aromatic ring, making it less sterically hindered.
2,2-Dichloro-1-butanol: Longer carbon chain, affecting its physical and chemical properties.
Uniqueness
2,2-Dichloro-1-mesitylethanol is unique due to the presence of the mesityl group, which provides significant steric hindrance and influences its reactivity. This makes it a valuable compound in organic synthesis, where selectivity and control over reaction pathways are crucial.
Properties
Molecular Formula |
C11H14Cl2O |
---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H14Cl2O/c1-6-4-7(2)9(8(3)5-6)10(14)11(12)13/h4-5,10-11,14H,1-3H3 |
InChI Key |
HDMSXNYUHUAFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(Cl)Cl)O)C |
Origin of Product |
United States |
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